ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride
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Overview
Description
Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H12ClN3O2 and its molecular weight is 205.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Properties
Synthesis Processes
The compound plays a crucial role as an intermediate in the synthesis of various complex molecules. For example, its derivatives have been used in the synthesis of spiro compounds, demonstrating the compound's utility in constructing complex molecular architectures with potential applications in medicinal chemistry (T. Abe, A. Kakehi, H. Suga, Y. Okumura, & Kennosuke Itoh, 2010). Additionally, its role in the synthesis of imidazole 3-oxides derived from amino acid esters highlights its versatility in the creation of optically active compounds, further emphasizing its significance in synthetic organic chemistry (M. Jasiński, G. Mlostoń, A. Linden, & H. Heimgartner, 2008).
Molecular Interactions and Reactions
The study of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride extends to its interactions and reactions with other compounds, providing valuable information on its reactivity and potential applications in designing new chemical entities. For instance, the interaction of 1,2-diaminoimidazoles with ethoxymethylene-containing compounds has been explored, shedding light on the reactivity of the imidazole ring and its utility in synthesizing novel compounds with potential pharmaceutical applications (Dmitry, Yurievich, Vandyshev, Khidmet, Safarovich, Shikhaliyev, & Andrey, Potapov, 2015).
Mechanism of Action
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with various targets, leading to different biochemical changes. More research is needed to elucidate the specific interactions of this compound with its targets .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact pathways and downstream effects would depend on the specific targets of the compound.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound could have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
ethyl 4-amino-1-methylimidazole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)6-9-5(8)4-10(6)2;/h4H,3,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRVNNMJJDJXPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN1C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625127 |
Source
|
Record name | Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180258-46-2 |
Source
|
Record name | Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.